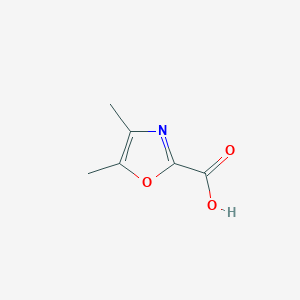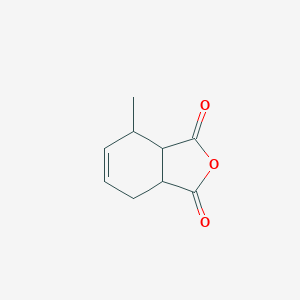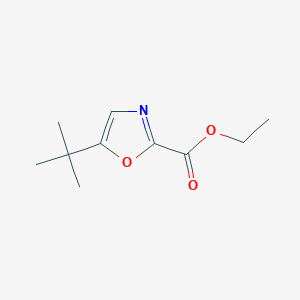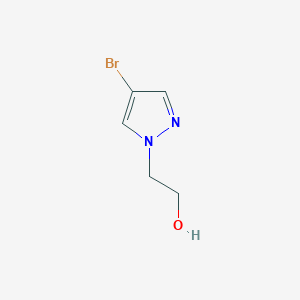
2-(4-bromo-1H-pyrazol-1-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally similar to 2-(4-bromo-1H-pyrazol-1-yl)ethanol, often involves multicomponent reactions, utilizing bases and supporting electrolytes in green mediums. An example includes the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed transformation using the electrogenerated anion of ethanol in the presence of sodium bromide, showcasing a method that could potentially be adapted for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol (Vafajoo et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-bromo-1H-pyrazol-1-yl)ethanol has been characterized through various methods, including X-ray crystallography, which provides detailed insights into the arrangement of atoms and the geometry of the molecules. For instance, thiazolyl-pyrazoline derivatives bearing 1,2,4-triazole moiety have been characterized, offering a glimpse into the structural aspects that might be similar in 2-(4-bromo-1H-pyrazol-1-yl)ethanol (Zeng et al., 2011).
Aplicaciones Científicas De Investigación
-
Scientific Field: Chemical Synthesis
- Application Summary : “2-(4-bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound that can be used as a starting material in the synthesis of other compounds . It’s often used in the field of chemical synthesis .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound could potentially be used to create a wide variety of other compounds, depending on the reactions it’s involved in .
-
Scientific Field: Medicinal Chemistry and Drug Discovery
- Application Summary : Compounds with a pyrazole scaffold, like “2-(4-bromo-1H-pyrazol-1-yl)ethanol”, have a wide range of applications in medicinal chemistry and drug discovery .
- Methods of Application : These compounds can be used as scaffolds in the synthesis of bioactive chemicals . The specific methods would depend on the particular synthesis and the desired bioactive compound.
- Results or Outcomes : Pyrazole derivatives have been found to have many pharmacological functions . The specific results would depend on the particular bioactive compound being synthesized.
-
Scientific Field: Agrochemistry
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUWXYIZJBMWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586331 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)ethanol | |
CAS RN |
214614-81-0 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

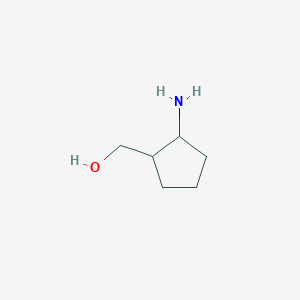
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)





![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)



